1,3-二甲基-2-氰基胍

描述

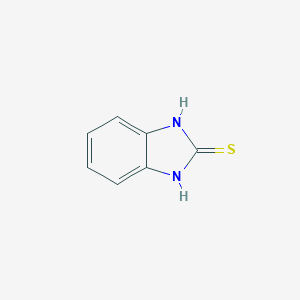

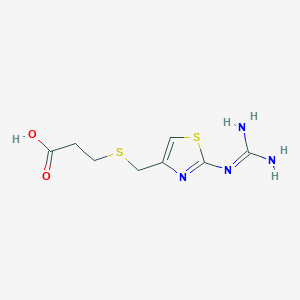

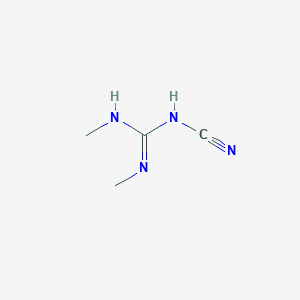

1,3-Dimethyl-2-cyanoguanidine, also known as Cimetidine Impurity G, is a compound with the molecular weight of 112.13 . It is used in the manufacture of fertilizers, pharmaceuticals, explosives, oil well drilling muds, and dyestuffs .

Molecular Structure Analysis

The molecular formula of 1,3-Dimethyl-2-cyanoguanidine is C4H8N4 . The crystal structure of 2-cyano-1,3-dimethyl-guanidine reveals a staggered conformation with four nearly equivalent carbon-nitrogen bond lengths and a planar arrangement of the central four atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethyl-2-cyanoguanidine include a molecular weight of 112.13 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .科学研究应用

偶极矩和席夫碱性质

1,3-二甲基-2-氰基胍已在水溶液中研究其偶极矩,表明具有较高的席夫碱性质。这种性质对于理解该化合物在组胺H2受体拮抗剂药物中的相互作用(Young et al., 1982)至关重要。

代谢命运和致癌性研究

已经在啮齿动物中探讨了这种化合物的代谢命运,特别是在其脱亚硝基生成母胍化合物的背景下。这些研究对评估其致癌潜力(Jensen et al., 1990)至关重要。此外,已经研究了该化合物在大鼠原代肝细胞培养中的脱亚硝基作用,有助于我们了解其毒性和潜在的致癌效应(Jensen et al., 1997)。

阴离子受体和跨膜转运蛋白

对氰基胍衍生物的研究,包括1,3-二甲基-2-氰基胍,在有机溶液中显示出对氧酸根离子的显著亲和力。这些化合物作为跨膜氯/硝酸盐反向转运蛋白发挥作用,对于理解它们在细胞过程中的作用(Wenzel et al., 2011)至关重要。

抗缺血性能和钾通道激活

一种新型抗缺血化合物,涉及1,3-二甲基-2-氰基胍,已被研究其在心脏和神经保护中的潜力。该化合物激活ATP敏感性钾通道,展示了其治疗潜力(Yoo et al., 2001)。

分子合成和化学分析

1,3-二甲基-2-氰基胍已参与合成胍基-1,3,5-三嗪,展示了其在化学合成和新化合物创造中的作用(Iio & Ichikawa, 1985)。

抗肿瘤活性

该化合物已成为研究其抗肿瘤活性的一部分。具体来说,其在抑制核因子-κB激活和对动物模型中神经内分泌肿瘤的有效性中的作用突显了其在癌症治疗中的潜力(Johanson et al., 2006)。

作用机制

Target of Action

It’s known that guanidines, a group to which this compound belongs, are versatile functional groups that have found application in a diversity of biological activities .

Mode of Action

Guanidines are known for their ability to form hydrogen bonds due to their planarity and high basicity . This characteristic can often determine the conformation of substituted guanidinium species as well as their interaction with aromatic systems in biological environments .

Biochemical Pathways

Guanidines and their derivatives have been studied for their potential applications in various biological activities .

Result of Action

The guanidine group is known to be involved in a variety of biological activities, suggesting that this compound may have similar effects .

安全和危害

属性

IUPAC Name |

1-cyano-2,3-dimethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-6-4(7-2)8-3-5/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUBXONXNWPZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878747 | |

| Record name | 1,3-DIMETHYL-2-CYANOGUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2-cyanoguanidine | |

CAS RN |

31857-31-5 | |

| Record name | 1,3-Dimethyl-2-cyanoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31857-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-2-cyanoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIMETHYL-2-CYANOGUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyano-N',N''-dimethylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of nitrosoguanidinium compounds like Nitrosocimetidine (NC) and how is 1,3-Dimethyl-2-cyanoguanidine involved?

A1: Research indicates that a significant metabolic pathway for nitrosoguanidinium compounds like Nitrosocimetidine (NC) in rodents is denitrosation. [] This process, primarily facilitated by liver microsomal enzymes, leads to the formation of the original unmodified guanidinium compound. In the case of NC, this denitrosation results in the formation of 1,3-Dimethyl-2-cyanoguanidine. This metabolic pathway is noteworthy because while NC demonstrates carcinogenic potential in vitro, its in vivo activity in rats and mice proves to be non-carcinogenic. This difference is attributed to the efficient denitrosation process. []

Q2: How efficient is this denitrosation process and what factors influence it?

A2: Studies using rat liver microsomes show that the denitrosation process can convert 50-70% of the initial nitrosoguanidinium compound into the corresponding guanidinium compound, with nitrite being another significant byproduct. [] This reaction, dependent on NADPH and catalyzed by cytochrome P450 enzymes, is influenced by several factors. Inhibitors of cytochrome P450, such as metyrapone and ellipticine, can hinder the denitrosation process. Conversely, inducing agents like pyrazole and phenobarbital can enhance the activity of these enzymes, leading to increased denitrosation. []

Q3: What is known about the structure of 1,3-Dimethyl-2-cyanoguanidine?

A3: While specific spectroscopic data isn't provided in the research excerpts, the dipole moment of 1,3-Dimethyl-2-cyanoguanidine in an aqueous solution has been investigated. [] Determining the dipole moment can offer insights into the molecule's polarity and its interactions with other polar molecules, which is crucial for understanding its behavior in biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

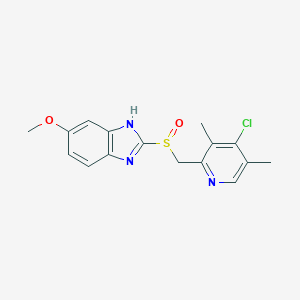

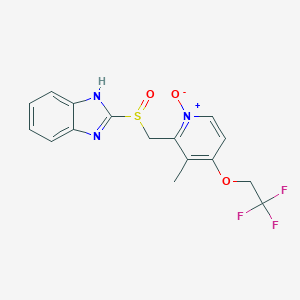

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)